methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a nitrophenyl group and a methoxy-oxoethyl ester, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Esterification: The final step involves esterification to introduce the methoxy-oxoethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the triazole with methoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aprotic solvent.
Major Products
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Amino derivatives of the triazole compound.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-methoxy-2-oxoethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.
Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate:
Uniqueness
The presence of the nitrophenyl group in methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate imparts unique electronic properties, making it particularly useful in studies involving electron transfer and redox reactions. Additionally, the nitro group can be selectively reduced to an amino group, providing a versatile handle for further chemical modifications.
Properties
IUPAC Name |
methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O6/c1-22-11(18)7-10-12(13(19)23-2)14-15-16(10)8-3-5-9(6-4-8)17(20)21/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKLZHLJXAPGNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377661 |
Source
|
Record name | methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91306-60-4 |
Source
|
Record name | methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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